2-(Cyclopropylmethoxy)-4-methoxybenzoic acid
Overview
Description
2-(Cyclopropylmethoxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Studies :
- Cyclopropanation-derived compounds, including those structurally related to 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid, have been studied for their antimicrobial and antioxidant properties. Compounds from this class have shown significant antibacterial and antifungal activities, as well as notable antioxidant potential (Raghavendra et al., 2016).
Multicomponent Reactions in Medicinal Chemistry :
- The molecule's close analogs have been synthesized using multicomponent reactions, a key technique in organic and medicinal chemistry. These compounds, including 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, exhibit antimicrobial activity against various bacterial and yeast strains (Sydorenko et al., 2022).
Synthesis in Oligodeoxyribonucleotide Production :
- Related compounds, such as 3-methoxy-4-phenoxybenzoyl group, have been utilized for amino protection in the synthesis of oligodeoxyribonucleotides, a crucial process in genetic research and biotechnology (Mishra & Misra, 1986).
Photopolymerization in Material Sciences :
- In material science, related compounds such as bis(4-methoxybenzoyl)diethylgermane have been explored for their high efficiency in photopolymerization processes. This research is significant for developing new materials with potential applications in various industries, including dentistry (Catel et al., 2016).
Flavor Encapsulation in Food Technology :
- In the food industry, related molecules like 4-hydroxy-3-methoxybenzoic acid have been used in flavor encapsulation, demonstrating the potential of these compounds in enhancing food flavor and preservation (Hong et al., 2008).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-5-10(12(13)14)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUINAKIFCAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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